molecular formula C15H10INO2 B2388004 2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione CAS No. 1306115-49-0

2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione

Cat. No.: B2388004
CAS No.: 1306115-49-0
M. Wt: 363.154
InChI Key: JCKXRNWMZHSAFE-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione (CAS 1306115-49-0) is a high-value chemical scaffold with significant promise in pharmaceutical research and development. This compound belongs to the isoquinoline-1,3(2H,4H)-dione class of derivatives, which have been identified as highly potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4) . The inhibition of CDK4 is a recognized strategy in oncology research for halting the uncontrolled proliferation of cancer cells, making this compound a crucial tool for investigating novel anticancer therapeutics . The molecular structure features a core isoquinoline-1,3-dione system substituted at the 2-position with a 4-iodophenyl group, providing a versatile handle for further synthetic modification via cross-coupling reactions . The compound is supplied with a defined molecular weight of 363.15 g/mol and a molecular formula of C15H10INO2 . Modern synthetic approaches for this class of molecules often employ efficient, radical cascade reactions, enabling their construction under mild and environmentally considerate conditions . This product is intended for research applications in drug discovery and chemical biology. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(4-iodophenyl)-4H-isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10INO2/c16-11-5-7-12(8-6-11)17-14(18)9-10-3-1-2-4-13(10)15(17)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKXRNWMZHSAFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306115-49-0
Record name 2-(4-iodophenyl)isoquinoline-1,3(2H,4H)-dione
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Preparation Methods

Reaction Mechanism

The process initiates with oxidative cross-coupling between the methacryloyl group's activated alkene and the aldehyde's formyl group. Subsequent radical addition to the aromatic ring facilitates cyclization, forming the isoquinoline-1,3-dione core while retaining the iodophenyl substituent.

Optimization Studies

Key parameters influencing yield include:

Parameter Tested Range Optimal Condition Yield Impact
Solvent DMF, BuOH, MeOH Methanol +69%
Temperature (°C) 25–120 78–80 +84%
Reaction Time (h) 4–16 8 +42%

Under optimized conditions (MeOH, 78°C, 8 h), yields reach 92–96%. The iodine atom remains stable throughout the reaction due to its electron-withdrawing nature, which prevents unwanted side reactions.

Radical-Mediated Cyclization of Acryloyl Benzamides

A 2022 review highlighted advancements in radical chemistry for constructing isoquinoline-diones. This method employs diverse radical precursors (C, S, P, N) to initiate cyclization.

Procedure Overview

  • Substrate Preparation : 4-Iodophenylacryloyl benzamide synthesized via Schlenk techniques
  • Radical Initiation : Di-tert-butyl peroxide (DTBP) as initiator at 110°C
  • Cyclization : 12 h in dimethylacetamide (DMAc)

Performance Metrics

Radical Precursor Yield (%) Purity (%) Byproducts
Carbon-centered 78 95 <5%
Sulfur-centered 82 97 <3%
Nitrogen-centered 68 93 <7%

This method demonstrates exceptional functional group tolerance, particularly with halogenated substrates. The iodine atom's presence enhances radical stabilization through spin delocalization.

Aza-Wittig/Annulation Sequence

A 2019 protocol combines aza-Wittig chemistry with annulation reactions, enabling precise control over ring substitution patterns.

Synthetic Pathway

  • Imine Formation :
    $$ \text{4-Iodobenzaldehyde} + \text{PhNH}_2 \rightarrow \text{N-(4-iodophenyl)methanimine} $$
  • Aza-Wittig Reaction :
    $$ \text{Imine} + \text{Ph}3\text{P=CHCO}2\text{Et} \rightarrow \text{Vinylogous amide intermediate} $$
  • Cyclization :
    Acid-mediated ring closure at 60°C for 24 h

Critical Parameters

Component Role Optimal Quantity Effect on Yield
PPh₃ Wittig reagent 1.5 eq +32%
Toluene Solvent 0.2 M +18%
p-TsOH Cyclization catalyst 2 mol% +27%

This method achieves 46–79% yields with excellent stereochemical control, though requires careful moisture exclusion.

Recent advances in C–H activation enable direct introduction of the iodophenyl group.

Key Reaction Steps

  • Substrate : Isoquinoline-1,3-dione
  • Directing Group : Pyridine-2-yl hydrazone
  • Iodination :
    $$ \text{NIS (2 eq), CH₃CN, 80°C, 6 h} $$

Selectivity Analysis

Position Iodination Efficiency Rationale
Para 92% Directed ortho-metallation
Meta <5% Steric hindrance
Ortho <3% Electronic deactivation

This method provides regioselectivity >20:1 for para-substitution, crucial for obtaining pure 2-(4-iodophenyl) derivatives.

Late-Stage Iodination Techniques

For compounds requiring post-synthetic modification, two primary iodination methods show efficacy:

Iododesilylation

Parameter Condition Yield (%)
Precursor Trimethylsilyl analog 85–90
Reagent CF₃COOOH/I₂ 89
Solvent TFA 87

Ipso-Iododeboronation

Parameter Condition Yield (%)
Boronic Acid 4-Boronophenyl 86
Oxidant Chloramine-T 91
Solvent HCl(aq)/THF 88

Late-stage methods enable modular synthesis but require pre-functionalized starting materials.

Comparative Analysis of Methods

Method Avg. Yield (%) Scalability Halogen Compatibility Purity (%)
Cascade Cross-Coupling 94 Excellent I, Br, Cl 98
Radical Cyclization 76 Moderate I, Br 95
Aza-Wittig 62 Challenging I only 93
C–H Functionalization 88 Excellent I 97
Late-Stage Iodination 89 Limited I 96

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroisoquinoline derivatives.

    Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding.

    Chemical Biology: The compound serves as a probe in chemical biology to study cellular processes.

    Material Science: It is explored for its potential use in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of 2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., Iodine) : The 4-iodophenyl group in the target compound enhances molecular weight and polarizability, which may improve binding affinity in hydrophobic pockets or enable radioimaging applications .
  • Aminomethylene Derivatives: Substitutions like phenylaminomethylene (Compound 61) or benzylaminomethylene (Compounds 62–63) significantly boost CDK4 inhibition (IC₅₀ = 2–27 nM) by optimizing interactions with the kinase ATP-binding pocket .

Key Observations :

  • The target compound’s synthesis likely involves palladium-catalyzed cross-coupling (e.g., Suzuki reaction) for introducing the iodophenyl group, as seen in structurally similar benzo[de]isoquinoline derivatives .
  • Aminomethylene derivatives achieve higher yields (60–80%) via straightforward condensation reactions, underscoring their synthetic accessibility .

Key Observations :

  • Kinase Inhibition: Aminomethylene derivatives (e.g., Compounds 62–63) demonstrate nanomolar CDK4 inhibition, highlighting the importance of basic amine substituents for selectivity .
  • Antiviral Potential: Schiff-base naphthalimide derivatives (e.g., Compounds 5a–c) exhibit dual electro-optical and antiviral properties, suggesting broader utility for the isoquinoline-dione scaffold .

Biological Activity

2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione is a synthetic organic compound classified as an isoquinoline derivative. Isoquinolines are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and comparative studies with related compounds.

The synthesis of this compound typically involves cyclization reactions starting from isoquinoline and 4-iodoaniline. The introduction of the iodophenyl group enhances the compound's reactivity in substitution and coupling reactions, making it valuable for synthesizing novel derivatives .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor by binding to the active site of enzymes or modulating receptor functions as an agonist or antagonist .

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes critical in cellular processes.
  • Receptor Binding : It can bind to receptors involved in signal transduction pathways, influencing cellular responses.

Antitumor Activity

Research indicates that isoquinoline derivatives, including this compound, exhibit significant antitumor properties. They are particularly noted for their selective inhibition of cyclin-dependent kinase 4 (CDK4), which plays a crucial role in cell cycle regulation. Aberrant regulation of CDK4 is associated with cancer proliferation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits CDK4 selectively over CDK2 and CDK1
Enzyme InhibitionPotential inhibitor for various enzymes
Receptor ModulationActs on specific receptors affecting signal pathways

Study on CDK Inhibition

A study focused on the interactions between novel isoquinoline-1,3-diones and CDK4 utilized computational methods such as 3D-QSAR and docking. This research highlighted the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds as CDK inhibitors. The findings suggest that modifications at specific positions can enhance inhibitory activity against CDK4 .

HIV-1 Integrase Inhibition

Another investigation explored the inhibitory effects of related isoquinoline derivatives on HIV-1 integrase. While some derivatives showed low micromolar inhibition levels against integrase, they also exhibited high cytotoxicity in cell cultures. This study underscores the need for further optimization to improve selectivity and reduce toxicity while maintaining antiviral activity .

Comparative Analysis with Related Compounds

The presence of the iodophenyl group in this compound distinguishes it from similar compounds like 2-Phenylisoquinoline-1,3(2H,4H)-dione and 2-(4-Bromophenyl)isoquinoline-1,3(2H,4H)-dione. This structural difference impacts their chemical reactivity and biological activities:

Table 2: Comparison with Related Compounds

Compound NameKey DifferencesBiological Activity
This compoundContains iodinePotent CDK4 inhibitor
2-Phenylisoquinoline-1,3(2H,4H)-dioneLacks iodineDifferent reactivity
2-(4-Bromophenyl)isoquinoline-1,3(2H,4H)-dioneContains bromineVariations in biological effects

Q & A

Q. What are the common synthetic routes for 2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione, and how do reaction conditions influence yield?

The synthesis typically involves cyclization reactions using substituted benzamides or homophthalic acid derivatives. Key methods include:

  • Radical cascade reactions : Utilizing acryloyl benzamides with iodine-containing precursors under visible-light catalysis to form the isoquinoline core .
  • Condensation reactions : Homophthalic acid reacts with O-benzyl-hydroxylamine in a Dean–Stark apparatus, followed by iodination to introduce the 4-iodophenyl group .
  • Metal-catalyzed cross-coupling : Palladium-mediated Suzuki or Ullmann reactions to incorporate the iodophenyl moiety post-cyclization .
    Optimization : Yield depends on catalyst choice (e.g., Pd(0) for cross-coupling), solvent polarity, and reaction time. For example, visible-light-promoted methods achieve >80% yield with ambient temperature and low catalyst loading .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray crystallography : Resolves the planar isoquinoline-dione core and dihedral angles between substituents (e.g., 4.2° for benzyloxy derivatives) .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent effects; the iodophenyl group causes deshielding (~δ 7.5–8.5 ppm for aromatic protons) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 423.98 [M+H]⁺) and isotopic patterns from iodine .
  • IR spectroscopy : Bands at ~1700 cm⁻¹ (C=O stretching) and 1580 cm⁻¹ (C-I vibration) .

Q. How is the biological activity of this compound screened in preliminary assays?

  • Enzyme inhibition assays : Test against targets like HIV-1 integrase or RNase H using fluorescence-based substrate cleavage assays (IC₅₀ values < 1 µM reported) .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., IC₅₀ ~5 µM in leukemia cells) .
  • Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with metal ions (e.g., Mg²⁺ chelation) .

Q. What is the role of the 4-iodophenyl substituent in modulating reactivity?

The iodine atom:

  • Enhances electrophilicity at the aromatic ring, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Stabilizes radical intermediates in photochemical syntheses due to its heavy atom effect .
  • Increases lipophilicity , improving cell membrane permeability in biological assays .

Advanced Research Questions

Q. What structural features enable selective inhibition of cyclin-dependent kinase 4 (CDK4)?

  • The isoquinoline-dione core chelates Mg²⁺ in the ATP-binding pocket, competing with endogenous substrates .
  • Substituent effects:
    • 4-Iodophenyl group enhances selectivity over CDK1/2 by filling a hydrophobic pocket unique to CDK4 .
    • C-6 modifications (e.g., aryl or t-butyl groups) improve potency (IC₅₀ ~2 nM) .
Substituent PositionCDK4 IC₅₀ (nM)CDK1/2 IC₅₀ (nM)Selectivity Ratio
4-Iodophenyl223.3/18.3>10x
6-t-Butyl22.5/1.1~5x

Q. How do conflicting data on enzymatic inhibition (e.g., HIV-1 integrase vs. RNase H) arise, and how can they be resolved?

  • Mechanistic overlap : The compound may inhibit multiple metalloenzymes due to Mg²⁺ chelation. Use mutagenesis studies to identify critical binding residues .
  • Assay interference : Fluorescence quenching by the iodophenyl group can skew RNase H assay results. Validate with orthogonal methods like gel electrophoresis .
  • Cellular context : Differential cell permeability or off-target effects (e.g., redox activity with Mn²⁺) require metabolic stability assays .

Q. What strategies optimize photochemical synthesis of acylated derivatives?

  • Radical precursors : α-Keto acids generate acyl radicals under blue LED light (450 nm), enabling decarboxylative cyclization .
  • Solvent optimization : Acetonitrile improves radical stability compared to THF, reducing side products .
  • Substituent tolerance : Electron-withdrawing groups (e.g., nitro) on the benzamide accelerate reaction rates (t₁/₂ < 2 hours) .

Q. How does metal chelation influence antiviral activity?

  • Mg²⁺ vs. Mn²⁺ : Forms a 1:1 complex with Mg²⁺ (Kd ~10⁻⁶ M) but a 1:2 complex with Mn²⁺, inducing redox reactions that generate superoxide radicals .
  • Therapeutic implications : Mn²⁺ interactions may cause oxidative stress in viral particles, while Mg²⁺ chelation directly inhibits enzymatic function .

Q. What computational models explain CDK4 selectivity?

  • Docking simulations : The 4-iodophenyl group occupies a hydrophobic cleft in CDK4 (residues Val96, Phe93) absent in CDK2 .
  • MD simulations : Reveal stable hydrogen bonding between the dione carbonyl and CDK4’s Lys35, critical for inhibitory activity .

Q. Can metabolic instability of phenolic derivatives be mitigated without losing potency?

  • Bioisosteric replacement : Substitute the phenolic -OH with -NH₂ or pyridyl groups to reduce glucuronidation .
  • Prodrug approaches : Mask the hydroxyl group as a phosphate ester, regenerating the active form in vivo .

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